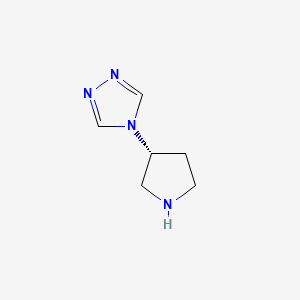
(R)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole is a heterocyclic compound that features a pyrrolidine ring fused to a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrolidine derivatives with triazole precursors in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process .
Industrial Production Methods
Industrial production of ®-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
®-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include various substituted triazoles and pyrrolidines, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse molecular architectures .
Biology
Biologically, this compound has been studied for its potential as a pharmacophore in drug design. It exhibits promising activity against various biological targets, making it a candidate for the development of new therapeutic agents .
Medicine
In medicine, ®-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole derivatives have shown potential as anti-inflammatory and antimicrobial agents. Research is ongoing to explore their efficacy and safety in clinical settings .
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials .
Mecanismo De Acción
The mechanism of action of ®-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and cellular processes. This compound can modulate enzyme activity and receptor binding, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- ®-3-(Pyrrolidin-3-yl)aniline
- ®-(Pyrrolidin-3-yloxy)-acetic acid methyl ester
- ®-Pyrrolidin-3-ylmethanol
Uniqueness
Compared to similar compounds, ®-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole stands out due to its fused ring structure, which imparts unique electronic and steric properties. This structural feature enhances its reactivity and potential as a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C6H10N4 |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
4-[(3R)-pyrrolidin-3-yl]-1,2,4-triazole |
InChI |
InChI=1S/C6H10N4/c1-2-7-3-6(1)10-4-8-9-5-10/h4-7H,1-3H2/t6-/m1/s1 |
Clave InChI |
OODMRGGFZMJUCD-ZCFIWIBFSA-N |
SMILES isomérico |
C1CNC[C@@H]1N2C=NN=C2 |
SMILES canónico |
C1CNCC1N2C=NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-((2-Methoxyethyl)sulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11804888.png)






